molecular formula C27H26N4O2S2 B12161504 N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12161504
M. Wt: 502.7 g/mol
InChI Key: LJXXDHGYRKFJSG-MBTHVWNTSA-N
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Description

(E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a thieno[2,3-d]pyrimidin ring, and an acetohydrazide moiety, making it an interesting subject for chemical research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide under acidic or basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylidene or thieno[2,3-d]pyrimidin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its complex structure allows for interactions with various biological targets.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide: shares similarities with other benzylidene and thieno[2,3-d]pyrimidin derivatives.

    Benzylideneacetohydrazides: Compounds with similar benzylidene and acetohydrazide moieties.

    Thieno[2,3-d]pyrimidin derivatives: Compounds with similar thieno[2,3-d]pyrimidin rings.

Uniqueness

The uniqueness of (E)-N’-(3-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H26N4O2S2

Molecular Weight

502.7 g/mol

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N4O2S2/c1-17-10-12-20(13-11-17)31-26(33)24-21-8-3-4-9-22(21)35-25(24)29-27(31)34-16-23(32)30-28-15-19-7-5-6-18(2)14-19/h5-7,10-15H,3-4,8-9,16H2,1-2H3,(H,30,32)/b28-15-

InChI Key

LJXXDHGYRKFJSG-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CC(=C4)C)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CC(=C4)C)SC5=C3CCCC5

Origin of Product

United States

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